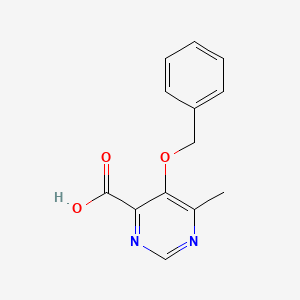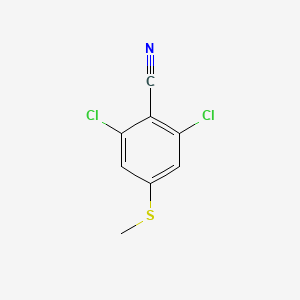
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide is a compound that belongs to the class of amides. It features a bromopyridine moiety, which is known for its significant biological and therapeutic value. The compound’s structure includes a pyridine ring substituted with a bromine atom at the 2-position and an amide group at the 4-position, along with a hydroxy and methyl group on an octanamide chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-bromopyridine-4-amine with 2-hydroxy-2-methyloctanoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would likely include optimization of reaction parameters such as temperature, solvent, and reaction time to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Amidation: The amide group can participate in further amidation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reducing agents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to ketones or alkanes, respectively.
Wissenschaftliche Forschungsanwendungen
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe to study biological pathways involving pyridine derivatives.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. The hydroxy and amide groups may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the bromine and hydroxy groups.
3-bromoimidazo[1,2-a]pyridines: These compounds feature a bromine-substituted imidazo[1,2-a]pyridine ring, differing in the core structure.
Uniqueness
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and hydroxy group allows for unique reactivity and interactions compared to similar compounds .
Eigenschaften
Molekularformel |
C14H21BrN2O2 |
|---|---|
Molekulargewicht |
329.23 g/mol |
IUPAC-Name |
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide |
InChI |
InChI=1S/C14H21BrN2O2/c1-3-4-5-6-8-14(2,19)13(18)17-11-7-9-16-12(15)10-11/h7,9-10,19H,3-6,8H2,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
ZHHABRBCLIJOPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(C(=O)NC1=CC(=NC=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(14-Hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)-2-oxoethyl] acetate](/img/structure/B13895102.png)

![(7-Iodofuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B13895111.png)
![[3,4-Dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate](/img/structure/B13895115.png)
![7-[[(2E,5E)-7-Hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]-2H-1-benzopyran-2-one](/img/structure/B13895119.png)
![[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol](/img/structure/B13895122.png)
![(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13895124.png)



![7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13895151.png)
![Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13895156.png)

